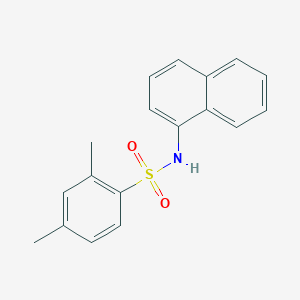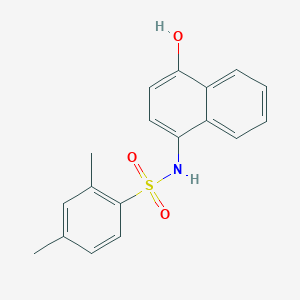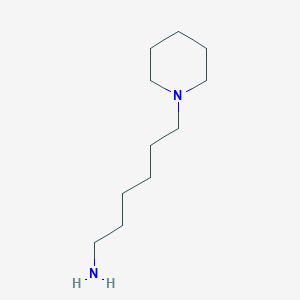
6-(Piperidin-1-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperidin-1-yl)hexan-1-amine is an organic compound with the molecular formula C11H24N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hexyl chain attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)hexan-1-amine typically involves the reaction of piperidine with a suitable hexyl halide under basic conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with 1-bromohexane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Piperidin-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
6-(Piperidin-1-yl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(Piperidin-1-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-yl)piperidine: Another piperidine derivative with similar structural features but different biological activities.
2-(Piperidin-1-yl)ethanamine: A shorter-chain analogue with distinct chemical properties and applications.
N-(2-Hydroxyethyl)piperidine: A hydroxylated derivative with potential use in different chemical reactions.
Uniqueness
6-(Piperidin-1-yl)hexan-1-amine is unique due to its specific hexyl chain length, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific chain lengths are required .
Propriétés
Numéro CAS |
81960-05-6 |
|---|---|
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.32g/mol |
Nom IUPAC |
6-piperidin-1-ylhexan-1-amine |
InChI |
InChI=1S/C11H24N2/c12-8-4-1-2-5-9-13-10-6-3-7-11-13/h1-12H2 |
Clé InChI |
ANSUHSUKCJJKJY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCCCCN |
SMILES canonique |
C1CCN(CC1)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)
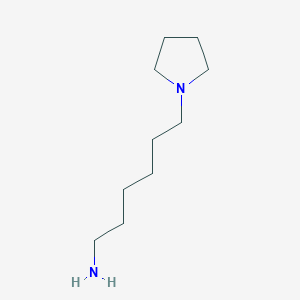
![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)
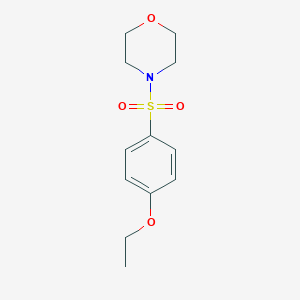
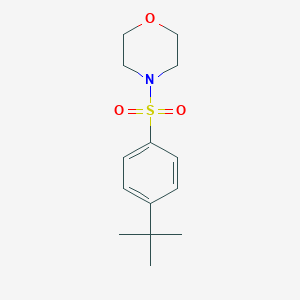
![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
